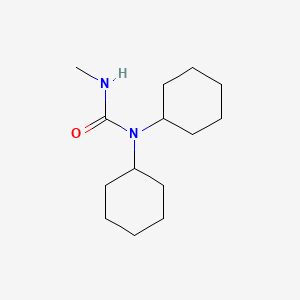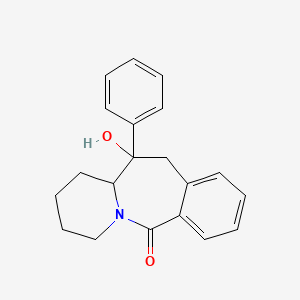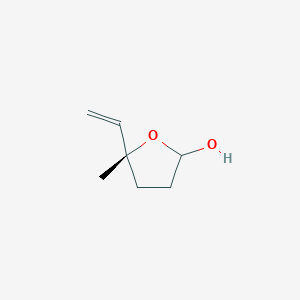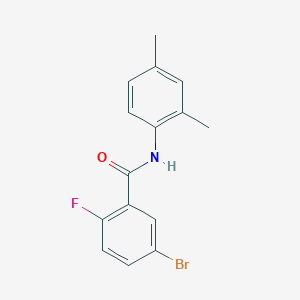
N,N-Dicyclohexyl-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-N’-methylurea: is an organic compound with the molecular formula C14H26N2O . It is a derivative of urea, where two of the hydrogen atoms are replaced by cyclohexyl groups and one by a methyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Addition of Amines to Isocyanates:
- This method involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions to form N,N-Dicyclohexyl-N’-methylurea.
- Reaction conditions typically include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures .
-
Reaction with Carbamoyl Chlorides:
- Another common method involves the reaction of cyclohexylamine with methyl carbamoyl chloride.
- This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods:
- Industrial production of N,N-Dicyclohexyl-N’-methylurea often involves large-scale synthesis using the above methods, with optimizations for yield and purity. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N,N-Dicyclohexyl-N’-methylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
- The major products of oxidation include cyclohexanone derivatives and other oxidized urea derivatives .
-
Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically yield amine derivatives of the original compound .
-
Substitution:
- Substitution reactions involve the replacement of one of the cyclohexyl groups with another substituent, such as an alkyl or aryl group.
- Common reagents for substitution reactions include alkyl halides and aryl halides .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substituting agents: Alkyl halides, aryl halides .
Scientific Research Applications
Chemistry:
- N,N-Dicyclohexyl-N’-methylurea is used as a reagent in organic synthesis, particularly in the formation of other urea derivatives and as a catalyst in certain reactions .
Biology:
- In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine:
- It has potential applications in medicinal chemistry for the development of new pharmaceuticals, particularly as a scaffold for drug design .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N,N-Dicyclohexyl-N’-methylurea involves its interaction with specific enzymes and proteins, leading to inhibition or modulation of their activity.
- It can form hydrogen bonds and hydrophobic interactions with target molecules, affecting their function and stability .
Comparison with Similar Compounds
-
N,N-Dicyclohexylurea:
- Similar structure but lacks the methyl group.
- Used in similar applications but may have different reactivity and properties .
-
N,N-Dimethyl-N’-cyclohexylurea:
- Contains two methyl groups and one cyclohexyl group.
- Different steric and electronic properties compared to N,N-Dicyclohexyl-N’-methylurea .
Uniqueness:
Properties
CAS No. |
57883-92-8 |
|---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-methylurea |
InChI |
InChI=1S/C14H26N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |
InChI Key |
HPROJXIYPFCVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)

![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)


